molecular formula C8H15NO B15231249 (4aR,8aR)-Octahydro-1H-pyrano[3,4-b]pyridine

(4aR,8aR)-Octahydro-1H-pyrano[3,4-b]pyridine

Cat. No.: B15231249
M. Wt: 141.21 g/mol
InChI Key: AWUHIBIWUREKQK-SFYZADRCSA-N
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Description

(4aR,8aR)-Octahydro-1H-pyrano[3,4-b]pyridine is a bicyclic heterocyclic compound that features a fused pyran and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aR,8aR)-Octahydro-1H-pyrano[3,4-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with a dihydropyran under acidic or basic conditions to facilitate the cyclization process. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. These methods often include continuous flow processes and the use of catalysts to enhance reaction rates and selectivity. The scalability of the synthesis is crucial for industrial applications, and process optimization is typically achieved through extensive research and development.

Chemical Reactions Analysis

Types of Reactions

(4aR,8aR)-Octahydro-1H-pyrano[3,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the saturation level of the rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyridine or pyran rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

Chemistry

In chemistry, (4aR,8aR)-Octahydro-1H-pyrano[3,4-b]pyridine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a scaffold for the design of bioactive molecules. Its structural features make it a suitable candidate for the development of enzyme inhibitors or receptor modulators, which can be used in drug discovery and development.

Medicine

In medicine, this compound derivatives have shown potential as therapeutic agents. Their ability to interact with biological targets makes them promising candidates for the treatment of various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural rigidity and functionalizability make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of (4aR,8aR)-Octahydro-1H-pyrano[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The pathways involved in these interactions can vary depending on the specific application, but they generally involve binding to the target and altering its function, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (4aR,8aR)-Octahydro-1H-pyrano[3,4-b]pyridine stands out due to its specific stereochemistry and the potential for diverse functionalization. This uniqueness allows for the exploration of a wide range of chemical reactions and applications, making it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

(4aR,8aR)-2,3,4,4a,5,6,8,8a-octahydro-1H-pyrano[3,4-b]pyridine

InChI

InChI=1S/C8H15NO/c1-2-7-3-5-10-6-8(7)9-4-1/h7-9H,1-6H2/t7-,8+/m1/s1

InChI Key

AWUHIBIWUREKQK-SFYZADRCSA-N

Isomeric SMILES

C1C[C@@H]2CCOC[C@@H]2NC1

Canonical SMILES

C1CC2CCOCC2NC1

Origin of Product

United States

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